Distinct Kinase Selectivity Profile: H-8 vs. H-89, H-7, and KT5823
H-8 exhibits a distinct inhibitory profile characterized by potent inhibition of PKG (Ki = 0.48 µM) and PKA (Ki = 1.2 µM), while showing moderate to weak inhibition of PKC (Ki = 15 µM) and MLCK (Ki = 68 µM) . This profile is in contrast to its structural analog H-89, which is a more potent PKA inhibitor (Ki = 48 nM) but is approximately 10-fold less potent at inhibiting PKG [1]. H-7, another analog, demonstrates a different profile with a PKC Ki of 6 µM and PKA Ki of 3.0 µM . Furthermore, the PKG-selective inhibitor KT5823 has a PKG Ki of 0.23 µM but inhibits PKA with a Ki >10 µM . This data demonstrates that H-8 is not a generic kinase inhibitor but a tool with a specific, quantifiable balance of activity against PKA and PKG.
| Evidence Dimension | Inhibitory constant (Ki) for protein kinases |
|---|---|
| Target Compound Data | H-8: PKG Ki = 0.48 µM; PKA Ki = 1.2 µM; PKC Ki = 15 µM; MLCK Ki = 68 µM |
| Comparator Or Baseline | H-89: PKA Ki = 48 nM; H-7: PKC Ki = 6 µM, PKA Ki = 3.0 µM; KT5823: PKG Ki = 0.23 µM, PKA Ki >10 µM |
| Quantified Difference | H-8 is ~25-fold less potent against PKA than H-89, but >20-fold more potent against PKA than KT5823. H-8 is ~2.5-fold less potent against PKC than H-7. H-8 is ~2-fold less potent against PKG than KT5823. |
| Conditions | In vitro kinase assays using purified catalytic subunits. |
Why This Matters
For experiments requiring dual inhibition of PKA and PKG without significant PKC or MLCK off-target effects, H-8 provides a unique selectivity window not offered by H-89, H-7, or KT5823.
- [1] ChemChart. (n.d.). h-89 (127243-85-0) detailed information. View Source
